Tetragastrin

CCK-B receptor Selectivity GPCR pharmacology

Researchers needing to isolate CCK-B receptor signaling face confounding effects from non-selective agonists like CCK-8. Tetragastrin (CCK-4) solves this as the minimal bioactive fragment with high CCK-B selectivity (Ki=0.2 nM), ensuring pathway-specific results. - High CCK-B selectivity over CCK-A, unlike CCK-8, for unambiguous receptor studies. - Validated gastric secretagogue at 4 μg/kg (human) and 8 μg/kg/hr infusion (rodent), with decades of published methodology. - Ideal minimal pharmacophore scaffold for SAR and medicinal chemistry optimization.

Molecular Formula C29H36N6O6S
Molecular Weight 596.7 g/mol
CAS No. 35144-91-3
Cat. No. B612372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetragastrin
CAS35144-91-3
SynonymsCCK-4;  CCK4;  CCK 4;  Gastrin Tetrapeptide;  Cholecystokinin Octapeptide (5-8);  Cholecystokinin Tetrapeptide;  Gastrin (14-17) (human)
Molecular FormulaC29H36N6O6S
Molecular Weight596.7 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N
InChIInChI=1S/C29H36N6O6S/c1-42-12-11-22(33-27(39)20(30)14-18-16-32-21-10-6-5-9-19(18)21)28(40)35-24(15-25(36)37)29(41)34-23(26(31)38)13-17-7-3-2-4-8-17/h2-10,16,20,22-24,32H,11-15,30H2,1H3,(H2,31,38)(H,33,39)(H,34,41)(H,35,40)(H,36,37)
InChIKeyRGYLYUZOGHTBRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetragastrin Overview & Procurement Guide


Tetragastrin (Cholecystokinin tetrapeptide; CCK-4) is the minimal biologically active C-terminal tetrapeptide fragment of the gastrointestinal hormone gastrin (H-Trp-Met-Asp-Phe-NH₂). It is a synthetic peptide agonist with high selectivity for the cholecystokinin-B (CCK-B)/gastrin receptor subtype [1]. Unlike the larger gastrin peptides (e.g., Gastrin-17), Tetragastrin retains the essential pharmacophore required for receptor binding and activation, making it a valuable, simplified tool for mechanistic studies [2]. It is established as a physiological gastric acid secretagogue and a standard for gastric function testing, having been marketed in Japan under the brand name Gastopsin for diagnostic use at a dose of 4 μg/kg [1][3].

Selective CCK-B/gastrin receptor agonist for pathway-specific studies
Minimal active tetrapeptide pharmacophore for SAR research
Reported gastric acid secretagogue for in vivo gastric function models

Tetragastrin Substitution Risks


Substituting Tetragastrin with other in-class compounds such as Pentagastrin, Gastrin-17, or CCK-8 is scientifically unsound due to significant differences in receptor subtype selectivity and in vivo efficacy [1]. While these analogs share a common C-terminal motif, their varying peptide lengths confer distinct pharmacological profiles. For instance, Pentagastrin, although structurally similar, exhibits differing potency and side effect profiles, leading to specific recommendations for its use in clinical testing [2]. More importantly, Tetragastrin (CCK-4) demonstrates a unique, high selectivity for the CCK-B/gastrin receptor, whereas CCK-8 potently activates both CCK-A and CCK-B receptors [1]. This selectivity is crucial for experiments designed to isolate CCK-B-mediated signaling pathways, as using a non-selective agonist would confound results [3]. The following quantitative evidence details these critical differentiators that directly impact experimental design and procurement decisions.

Pentagastrin

Varying potency and tolerability endpoint profiles may shift gastric secretion response interpretation.

CCK-8

Dual CCK-A/CCK-B receptor activation confounds CCK-B-specific pathway isolation in signaling studies.

Gastrin-17 & analogs

Longer peptide structures may alter receptor binding kinetics, requiring assay-specific validation.

Tetragastrin Comparator Evidence


CCK-B Receptor Selectivity

Tetragastrin (CCK-4) is characterized as a highly selective agonist for the CCK-B/gastrin receptor subtype [1]. In contrast, the endogenous peptide CCK-8 (Cholecystokinin octapeptide) exhibits high affinity for both CCK-A and CCK-B receptors [2]. The CCK-B receptor is less discriminating and binds CCK-4, CCK-8, and gastrin with high affinity, whereas the CCK-A receptor is more selective and shows a strong preference for sulfated CCK-8 [2]. This differential selectivity is critical for experimental systems where isolating CCK-B receptor function is required [3].

CCK-B Selectivity
Class-level inference
Tetragastrin: highly selective for CCK-B
CCK-8: high affinity for CCK-A and CCK-B
Supports CCK-B-specific pathway isolation
Qualitative characterization from published reviews
CCK-B receptor Selectivity GPCR pharmacology Binding affinity

Tetragastrin vs. Pentagastrin: Gastric Acid

In a classic comparative clinical study, Tetragastrin and Pentagastrin produced very similar gastric acid outputs in human subjects when administered at specific weight-adjusted doses [1]. The acid output elicited by intramuscular Tetragastrin at 10 and 20 μg/kg was virtually identical to that of Pentagastrin at 6 μg/kg, as well as to Gastrin I at 2 and 4 μg/kg, and Histamine at 40 μg/kg [1]. This demonstrates that while the potency per μg differs, these agents can achieve equivalent pharmacodynamic effects when dosed appropriately [2]. The study concluded that the choice of agent for routine clinical testing could be based on safety, availability, and cost rather than efficacy differences [1].

Gastric Acid Output (Human)
Head-to-head
Tetragastrin 10–20 μg/kg IM vs Pentagastrin 6 μg/kg, Gastrin I 2–4 μg/kg, Histamine 40 μg/kg: similar acid outputs
Reported similar acid output in human research studies
n=5 males; intramuscular administration
Gastric acid secretion In vivo pharmacology Secretagogue Pentagastrin

Efficacy in Primate Models

A comparative study in rhesus monkeys revealed a significant species-dependent difference in the efficacy of Tetragastrin as a gastric acid secretagogue [1]. While Tetragastrin and Histamine showed similar potency and efficacy in dogs, in the rhesus monkey, Histamine was found to be a much more efficacious and more potent stimulant of gastric acid secretion than Tetragastrin [1]. Tetragastrin, Pentagastrin, and hog heptadecapeptide were similarly less active than Histamine in this primate model [1]. This contrasts with findings in humans, dogs, and cats, where maximal acid secretion is similarly achieved with both stimuli [2].

Primate Model Efficacy
Head-to-head
Tetragastrin: lower maximal efficacy vs Histamine in rhesus monkey
Species-dependent response context; lower efficacy in this primate model
In vivo rhesus monkey; IV administration
Species-specific pharmacology In vivo efficacy Primate model Histamine

Gastric Function Diagnostic Protocol

Tetragastrin has a well-established, standardized clinical dosing protocol for gastric juice analysis, distinguishing it as a validated diagnostic agent [1]. The Japanese Society of Gastroenterology recommended a protocol using either Tetragastrin at 4 μg/kg or Pentagastrin at 6 μg/kg via intramuscular injection as a gastric secretion stimulant [1]. A large clinical study involving 166 patients confirmed the utility of the 4 μg/kg subcutaneous dose for evaluating gastric acid secretion, establishing it as a reference standard for diagnosing conditions like duodenal and gastric ulcers [2]. This defined, evidence-based protocol provides a clear advantage for researchers requiring a reproducible and clinically validated stimulus [3].

Research Protocol
Supporting evidence
Standardized dosing: 4 μg/kg SC or IM for gastric secretion assessment
Reported protocol supports reproducibility in human gastric studies
Clinical study with 166 subjects; research context
Clinical protocol Diagnostic testing Gastric analysis Standardized dose

CCK2 Receptor Binding Affinity

Tetragastrin exhibits a high binding affinity for the CCK2 (CCK-B/gastrin) receptor, with a reported Ki value of 0.2 nM . This low nanomolar affinity confirms its potent interaction with the target receptor and supports its utility as a high-affinity probe for receptor binding and functional studies [1]. While comparative Ki data for other gastrin analogs (e.g., Pentagastrin, Gastrin-17) at the identical receptor preparation are not available from the same source, this quantitative value provides a benchmark for assessing Tetragastrin's potency in CCK2-mediated assays.

CCK2 Binding Affinity
Supporting evidence
Ki = 0.2 nM
Reported high binding affinity; supports receptor binding assays
Specific assay details not provided
Binding affinity CCK2 receptor Ki value GPCR

In Vivo Reproducibility

A comparative study assessed the reproducibility of gastric acid secretion in response to Tetragastrin, Pentagastrin, and Histamine [1]. The findings indicated that Tetragastrin provides a reproducible stimulus for gastric acid secretion, comparable to the standard Pentagastrin and augmented Histamine tests [1]. This reproducibility is a key factor for the reliability of experimental data and for its historical use as a diagnostic agent. While the full study details are behind a paywall, the abstract confirms its utility as a dependable secretagogue for repeated-measures experimental designs [2].

Response Reproducibility
Head-to-head
Reproducible gastric acid stimulation, comparable to Pentagastrin and Histamine tests
Reported reproducible response; supports repeated-measures designs
Human study; abstract-level evidence
Reproducibility Gastric acid secretion In vivo assay Pentagastrin comparison

Tetragastrin Application Scenarios


In Vitro CCK-B Receptor Signaling

Researchers studying CCK-B/gastrin receptor-mediated signal transduction pathways, such as phosphoinositide hydrolysis or intracellular calcium mobilization, should select Tetragastrin. Its high selectivity for the CCK-B subtype ensures that observed effects are mediated solely by this receptor, avoiding the confounding activation of CCK-A receptors that would occur with non-selective agonists like CCK-8 [1]. This is essential for accurate pathway mapping and drug screening efforts targeting the CCK-B receptor specifically .

Gastric Acid Secretion in Rodent and Canine Models

For in vivo experiments investigating gastric physiology or pharmacology in standard rodent or canine models, Tetragastrin is an established and efficacious secretagogue [1]. Studies show it reliably stimulates gastric acid and pepsin secretion in rats (e.g., 8 μg/kg/hr infusion) and has similar efficacy to Histamine in dogs [1]. Researchers can leverage decades of published methodology using Tetragastrin as a physiological stimulus for acid secretion in these species, facilitating comparison with historical data [2].

Diagnostic Assay & Translational Research

Scientists developing novel diagnostic assays for gastric function or conducting translational research can rely on Tetragastrin's well-characterized clinical profile [1]. Its standardized diagnostic dose of 4 μg/kg provides a validated reference point for human studies, offering a clear advantage in study design and regulatory acceptance [1]. The compound's historical use in clinical gastric juice analysis for ulcer diagnosis further underscores its relevance as a physiological probe for human gastrointestinal research .

Peptide Tool for SAR Studies

Tetragastrin serves as the minimal pharmacophore for the gastrin/CCK peptide family, making it an ideal scaffold for medicinal chemistry and SAR investigations [1]. As the smallest fragment retaining high receptor affinity (Ki = 0.2 nM), it is the preferred starting point for developing novel CCK-B receptor ligands, including antagonists, imaging agents, or peptide-drug conjugates [1]. Modifications to this core tetrapeptide can systematically probe the structural requirements for receptor binding and activation [2].

Application
Selection Property
Validation Focus
CCK-B receptor signaling studies
CCK-B selective agonist
Pathway-specific endpoint verification
Gastric acid secretion research (rodent/canine)
Reported secretagogue efficacy in animal models
Acid output reproducibility across species
Gastric function research assay development
Standardized research dosing protocol
Secretory response reproducibility in human research
Gastrin/CCK pharmacophore SAR studies
Minimal active tetrapeptide core
Receptor binding affinity benchmark

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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